Vasicine

Alzheimer's disease Cholinesterase inhibition Stereochemistry

Vasicine (CAS 6159-56-4) is the essential quinazoline parent scaffold for bromhexine/ambroxol derivatives. The d-enantiomer exhibits 33-fold greater BChE potency (IC₅₀=0.03 μM) than l-vasicine, enabling stereoselective Alzheimer's research. This product serves as a validated H⁺/K⁺-ATPase probe (IC₅₀=73.47 μg/mL) and a UGT1A9/2B15 metabolism model. For analytical workflows, specify ≥98% HPLC purity—identical to USP reference standards for botanical QC methods.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 6159-56-4
Cat. No. B045323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasicine
CAS6159-56-4
Synonymspeganine
peganine hydrochloride dihydrate
vasicine
vasicine hydrochloride, (R)-isomer
vasicine monohydrochloride, (R)-isomer
vasicine, (+-)-isome
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CN2CC3=CC=CC=C3N=C2C1O
InChIInChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2
InChIKeyYIICVSCAKJMMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vasicine (CAS 6159-56-4): Quinazoline Alkaloid Sourcing and Core Characterization for Preclinical Research


Vasicine (CAS 6159-56-4; molecular formula C₁₁H₁₂N₂O; molecular weight 188.23 g/mol), also known as peganine, is a chiral quinazoline alkaloid isolated primarily from Adhatoda vasica and Peganum harmala [1]. The compound exists as two enantiomers (d-vasicine and l-vasicine) due to a chiral center at C-3 [2]. Vasicine serves as the natural parent scaffold from which the widely prescribed mucolytics bromhexine and ambroxol were derived via semi-synthetic modification [3]. In preclinical research, vasicine demonstrates multiple pharmacological activities, including cholinesterase inhibition, H⁺/K⁺-ATPase inhibition, and bronchodilatory effects, making it a versatile tool compound for multiple therapeutic target investigations.

Why Generic Vasicine Substitution Fails: Structural and Stereochemical Determinants of Differential Activity


Generic substitution among quinazoline alkaloids or related cholinesterase inhibitors is precluded by three critical factors. First, vasicine's chiral center at C-3 generates two enantiomers (d-vasicine and l-vasicine) that exhibit substantial stereoselective differences in both target engagement and metabolic clearance; d-vasicine demonstrates approximately 33-fold greater potency against butyrylcholinesterase (BChE) compared to l-vasicine [1]. Second, the quinazoline scaffold of vasicine confers a distinct BChE-preferring dual inhibition profile (selectivity index 0.19) that differs fundamentally from β-carboline alkaloids such as harmane, which preferentially target acetylcholinesterase (selectivity index 10.82) [2]. Third, vasicine's oxidation product, vasicinone, exhibits a different COX-2/COX-1 selectivity pattern compared to the parent compound, demonstrating that minor structural modifications within this chemical family produce non-interchangeable pharmacological profiles [3].

Vasicine Quantitative Differentiation Evidence: Comparative Pharmacological and Analytical Benchmarks


Stereoselective BChE Inhibition: d-Vasicine Versus l-Vasicine Potency Differential

Among vasicine enantiomers, d-vasicine exhibits markedly superior butyrylcholinesterase (BChE) inhibitory activity compared to l-vasicine, demonstrating a 33-fold potency advantage [1]. Molecular docking analysis confirms that d-vasicine achieves stronger binding at the BChE catalytic active site (dG = −7.398) than l-vasicine (dG = −7.135) [1].

Alzheimer's disease Cholinesterase inhibition Stereochemistry

BChE Selectivity Profile: Vasicine Versus Harmane in Dual Cholinesterase Inhibition

Vasicine demonstrates preferential BChE inhibition among Peganum alkaloids, with a selectivity index (SI = IC₅₀ BChE / IC₅₀ AChE) of 0.19, contrasting sharply with harmane which exhibits preferential AChE inhibition (SI = 10.82) [1]. This inverse selectivity profile enables researchers to target distinct cholinesterase enzyme populations.

Alzheimer's disease Selectivity profiling Cholinesterase

Stereoselective Pharmacokinetic Exposure: d-Vasicine Versus l-Vasicine Systemic Availability

The stereoselective glucuronidation of vasicine enantiomers results in significantly higher systemic exposure for d-vasicine. Following oral administration in rats, d-vasicine achieved 1.6-fold higher plasma exposure (AUC) compared to l-vasicine, with substantially reduced glucuronide metabolite formation [1].

Pharmacokinetics Stereochemistry Drug metabolism

Bronchodilatory Activity: Vasicine Versus Vasicinone and Deoxyvasicine Efficacy Comparison

In guinea pig bronchodilation assays, the three quinazoline alkaloids exhibit distinct efficacy profiles. At 45 mg/kg, vasicinone demonstrated the strongest bronchodilatory effect (57.21% prolongation of pre-convulsive time), followed by deoxyvasicine (29.66%) and vasicine (28.59%) [1].

Respiratory pharmacology Bronchodilation Asthma

COX-2/COX-1 Selectivity: Vasicine Versus Vasicinone In-Silico Binding Differential

In-silico binding energy calculations reveal that vasicine and vasicinone exhibit inverse cyclooxygenase selectivity profiles. Vasicine preferentially binds COX-2 over COX-1, whereas vasicinone demonstrates higher affinity for COX-1 [1].

Inflammation Cyclooxygenase Molecular docking

Analytical Standard Purity: Vasicine Reference Material Specifications for Quantification

Commercially available vasicine analytical standards are specified at ≥98% purity by HPLC, with the material supplied as the racemate [(±)-vasicine] unless otherwise specified . This specification is critical for accurate quantification in pharmacological assays and botanical standardization studies.

Analytical chemistry Quality control Reference standards

Vasicine Optimal Application Scenarios: Evidence-Based Research Use Cases


Alzheimer's Disease Research Requiring Potent and Selective BChE Inhibition

Vasicine, particularly the d-enantiomer, is optimally deployed in Alzheimer's disease models targeting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). d-Vasicine achieves BChE inhibition with IC₅₀ = 0.03 μM, representing 33-fold greater potency than l-vasicine and substantially higher BChE selectivity than harmane [1][2]. The compound's dual AChE/BChE inhibitory profile with BChE preference (SI = 0.19) makes it suitable for investigating cholinergic dysfunction in advanced AD stages where BChE activity predominates [2].

Gastric Acid Secretion and Anti-Ulcer Mechanism Studies

Vasicine serves as a validated H⁺/K⁺-ATPase (gastric proton pump) inhibitor for gastrointestinal research, demonstrating in vitro IC₅₀ = 73.47 μg/mL against this enzymatic target [1]. The compound also exhibits antioxidant activity (DPPH IC₅₀ = 71.97 ± 3.79 μg/mL) and cytoprotective effects, supporting its utility in multi-mechanism anti-ulcer investigations [2]. Researchers should note that vasicine's H⁺/K⁺-ATPase inhibition occurs at micromolar concentrations (~390 μM), distinguishing this activity from its nanomolar-range cholinesterase effects.

In Vivo Pharmacokinetic and Stereoselective Metabolism Studies

The stereoselective glucuronidation of vasicine enantiomers provides a validated model system for investigating UGT1A9- and UGT2B15-mediated phase II metabolism. d-Vasicine achieves 1.6-fold higher oral plasma exposure than l-vasicine due to slower glucuronidation, enabling researchers to probe the functional consequences of stereochemistry on drug disposition and systemic availability [1]. This application scenario is particularly relevant for studies examining chiral alkaloid pharmacokinetics and UGT isoform substrate specificity.

Analytical Method Development and Botanical Standardization

Vasicine analytical standards (≥98% HPLC purity) are essential for developing and validating quantitative methods for Adhatoda vasica and Peganum harmala botanical extracts [1][2]. The compound serves as a reference marker for quality control of herbal formulations containing vasicine, including those used in traditional respiratory and gynecological applications. Procurement of USP or equivalent analytical-grade material ensures method reproducibility across laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vasicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.